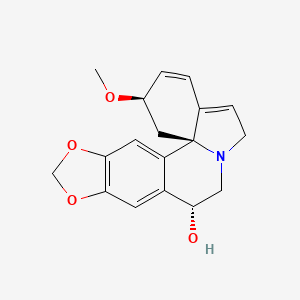

Erythrinine

Description

Overview of the Erythrina Genus and its Phytochemical Significance

The Erythrina genus is a rich source of a variety of phytochemicals, most notably the Erythrina alkaloids. scispace.comaloki.hu These plants are also known to produce other classes of compounds, including flavonoids, isoflavones, pterocarpans, and triterpenes. scispace.comnih.govufsm.br The presence of these bioactive compounds has made the Erythrina genus a subject of extensive phytochemical investigation. revista-agroproductividad.orgresearchgate.netfrontiersin.org

Botanical Classification and Distribution of Erythrina Species (Fabaceae)

The genus Erythrina belongs to the Fabaceae (or Leguminosae) family, one of the largest and most widespread plant families. scispace.comtaylorfrancis.com This genus comprises over 100 species, with some estimates suggesting around 115 to 130 species. scispace.comnih.govsci-hub.senih.gov Erythrina species are distributed throughout tropical and subtropical regions of the world, including the Americas, Africa, Asia, and Australia. scispace.comwikipedia.orgresearchgate.net They are commonly known as "coral trees" due to the vibrant red color of their flowers. scispace.com In Brazil, for example, several species are found across different biomes like the Atlantic forest, cerrado, and Amazon rainforest. scispace.com

Historical Context of Erythrina Alkaloid Research

The study of Erythrina alkaloids dates back to the late 19th and early 20th centuries. researchgate.netthieme-connect.com Early research was spurred by the observation that extracts from Erythrina plants exhibited curare-like muscle-relaxant effects. taylorfrancis.comresearchgate.netredalyc.org In the 1930s and 1940s, significant progress was made by researchers like Karl Folkers, who isolated and identified several of these alkaloids, including erysodine (B1194152) and erysopine. wikipedia.org Venancio Deulofeu also made important contributions, isolating compounds like erythraline (B1235506). wikipedia.org The fundamental structural framework of the Erythrina alkaloids was later elucidated through the work of scientists such as Prelog and Boekelheide. researchgate.net

Structural Classification and Diversity of Erythrina Alkaloids

The defining feature of Erythrina alkaloids is their complex and unique chemical architecture. wikipedia.orgpsu.edu This structural diversity is a key reason for the continued scientific interest in this class of compounds.

Tetracyclic Spiroamine Framework (Erythrinane Skeleton)

The core of all Erythrina alkaloids is the erythrinane skeleton, a distinctive tetracyclic spiroamine framework. wikipedia.orgpsu.eduacs.org This structure consists of four rings, typically labeled A, B, C, and D. wikipedia.org The unique spirocyclic nature of this skeleton, where two rings share a single common atom, is a hallmark of this alkaloid family and has been a significant focus of synthetic chemistry research. psu.eduacs.orgnih.govacs.org

Dienoid, Alkenoid, and Lactonic Alkaloid Subtypes

Erythrina alkaloids are broadly categorized into three main subtypes based on the structure of their core skeleton: dienoid, alkenoid, and lactonic alkaloids. sci-hub.sewikipedia.orgnih.gov

Dienoid alkaloids are characterized by the presence of two double bonds, creating a conjugated diene system, typically in rings A and B. sci-hub.sesemanticscholar.orgresearchgate.net This subtype is one of the most common and widely researched. wikipedia.org

Alkenoid alkaloids possess only one double bond in their core structure, usually within ring A. taylorfrancis.comsci-hub.seresearchgate.net While widespread, they are generally less abundant than the dienoid or lactonic types. taylorfrancis.com

Lactonic alkaloids are distinguished by the presence of a lactone (a cyclic ester) in ring D of the erythrinane skeleton. sci-hub.seredalyc.orgsemanticscholar.org

Homoerythrina Alkaloids and Structural Distinctions

In addition to the typical Erythrina alkaloids, a related group known as homoerythrina alkaloids has also been isolated from Erythrina plants. wikipedia.orgresearchgate.net The primary structural difference between these two groups lies in the size of the C ring of the tetracyclic skeleton. wikipedia.org While both share the fundamental four-ring structure, the number of atoms in the C ring differs, leading to distinct chemical properties and classifications. wikipedia.org

Discovery and Identification of Key Erythrina Alkaloids, including Erythrinine

The investigation of Erythrina plants for their chemical constituents has a long history, with early research in the 1930s by American biochemist Karl Folkers indicating that extracts from the seeds possessed curare-like activity. wikipedia.org This spurred further interest in isolating and identifying the specific compounds responsible for these effects.

A significant number of Erythrina alkaloids were first isolated and identified by Venancio Deulofeu in 1947. wikipedia.org While Karl Folkers had isolated erysodine and erysopine in 1940, it was clear that many other alkaloids were present in the seed extracts. wikipedia.org To date, 143 compounds have been identified from the Erythrina genus. wikipedia.org

This compound itself has been isolated from various Erythrina species, including Erythrina crista-galli, Erythrina arborescens, and Erythrina variegata. psu.edursc.orgnih.gov The identification of these alkaloids, including this compound, has been accomplished through various analytical techniques, with modern methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) proving highly effective in separating and identifying the complex mixture of alkaloids present in plant extracts. sci-hub.se For instance, a study on Erythrina crista-galli led to the isolation of this compound alongside other known alkaloids such as N-nororientaline, erybidine, erythraline, erysodine, and erysotrine. colab.ws

The structure of Erythrina alkaloids, including this compound, is based on a tetracyclic spiroamine framework with four rings labeled A, B, C, and D. wikipedia.org These alkaloids are broadly categorized into three main subclasses: dienoid, alkenoid, and lactonic alkaloids. sci-hub.se this compound falls within the dienoid subclass, which is characterized by the presence of double bonds in both ring A (at C-1 and C-2) and ring B (at C-6 and C-7). sci-hub.se

Research Trajectories and Academic Importance of this compound

The unique chemical structure and biological activities of Erythrina alkaloids have made them a subject of active scientific research. wikipedia.org The academic importance of this compound and its relatives stems from several key areas of investigation:

Biosynthesis: The biosynthetic pathway of Erythrina alkaloids was first proposed by D. H. R. Barton and his colleagues in 1968. wikipedia.org Their work suggested a key 9-membered ring intermediate and identified erysodienone as the primary derivative from which other Erythrina alkaloids are formed. wikipedia.org Later research by M. H. Zenk and his team in 1999 revised and confirmed this pathway. wikipedia.org Their studies, using radioactively and ¹³C-labeled precursors in Erythrina crista-galli, demonstrated that (S)-norreticuline, and not the previously assumed (S)-norprotosinomenine, is the committed precursor for the biosynthesis of erythraline and this compound. psu.edunih.gov This research established that a coclaurine-norreticuline pathway is operative in the formation of these alkaloids. psu.edunih.gov

Chemical Synthesis: The complex and unique structure of Erythrina alkaloids has presented a significant challenge and a compelling target for synthetic chemists. Inspired by the proposed biosynthetic mechanism, researchers have developed various synthetic routes to access these molecules. wikipedia.org For instance, in 2016, T. Fukuyama's group developed a concise route to synthesize several Erythrina alkaloids, including erythraline. wikipedia.org The development of general synthetic methodologies is of high academic importance as it allows for the production of these alkaloids and their analogues for further pharmacological study. researchgate.net

Pharmacological Research: Early observations of the curare-like effects of Erythrina extracts have led to extensive pharmacological investigation of the isolated alkaloids. wikipedia.org A considerable number of Erythrina alkaloids have been found to act as competitive antagonists at neuronal nicotinic acetylcholine (B1216132) receptors. ontosight.aiwikipedia.org This activity is a key reason for the continued interest in these compounds for potential drug development. wikipedia.orgacs.org Research has explored a range of potential pharmacological activities for Erythrina alkaloids, including anxiolytic, anticonvulsant, and sedative effects. sci-hub.senih.gov Specifically, this compound has been shown to possess neuromuscular blocking activity. ontosight.ai The potential of these alkaloids to modulate the central nervous system continues to drive research into their therapeutic applications. nih.govekb.eg

The academic importance of this compound is underscored by the ongoing research into its synthesis, biosynthesis, and pharmacological properties. These studies not only contribute to our fundamental understanding of natural product chemistry and biology but also hold the potential for the development of new therapeutic agents. ontosight.aibiosynth.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

29306-29-4 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(1S,11R,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-11-ol |

InChI |

InChI=1S/C18H19NO4/c1-21-12-3-2-11-4-5-19-9-15(20)13-6-16-17(23-10-22-16)7-14(13)18(11,19)8-12/h2-4,6-7,12,15,20H,5,8-10H2,1H3/t12-,15-,18-/m0/s1 |

InChI Key |

VBJYPSPIKMUCLP-QITLCBANSA-N |

SMILES |

COC1CC23C(=CCN2CC(C4=CC5=C(C=C34)OCO5)O)C=C1 |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC5=C(C=C34)OCO5)O)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC5=C(C=C34)OCO5)O)C=C1 |

Other CAS No. |

29306-29-4 |

Synonyms |

erythrinine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Erythrinine

Plant Sources and Distribution

Erythrinine is a characteristic alkaloid of the Erythrina genus, which encompasses approximately 130 species of trees and shrubs found in tropical and subtropical regions worldwide. wikipedia.org The presence and concentration of this compound can vary between different species and even within different parts of the same plant.

Dominant Presence in Erythrina Species

This compound has been identified as a significant constituent in several species of the Erythrina genus. Notable examples include:

Erythrina crista-galli : Commonly known as the cockspur coral tree, this species, native to South America, is a known source of this compound. mahindranursery.comcolab.ws

Erythrina corallodendron : The bark and leaves of this species are reported to contain this compound. researchgate.net

Erythrina indica (now often referred to as Erythrina variegata): Also known as the Indian coral tree, its bark, leaves, and roots have been identified as containing this compound. mahindranursery.comresearchgate.netfeedipedia.orgtheferns.inforesearchgate.net

Erythrina variegata : All parts of this plant, commonly called the coral tree, contain alkaloids, with the leaves and bark specifically noted to contain this compound. mahindranursery.comfeedipedia.orgtheferns.info

Erythrina americana : this compound has been detected in the calyx and corolla of this species. revista-agroproductividad.org

Erythrina lysistemon : Alkaloids, including those of the erythrinaline type, have been isolated from the flowers and pods of this South African native. researchgate.net

Table 1: Selected Erythrina Species Containing this compound

| Species Name | Common Name | Primary References |

|---|---|---|

| Erythrina crista-galli | Cockspur Coral Tree | mahindranursery.comcolab.ws |

| Erythrina corallodendron | Coral Tree | researchgate.net |

| Erythrina indica (E. variegata) | Indian Coral Tree, Tiger Coral Tree | mahindranursery.comresearchgate.netfeedipedia.orgtheferns.inforesearchgate.net |

| Erythrina americana | Colorín | revista-agroproductividad.org |

| Erythrina lysistemon | Common Coral Tree | researchgate.net |

Occurrence in Specific Plant Organs

This compound is not uniformly distributed throughout the plant. Different organs contain varying concentrations of this alkaloid. Research has shown its presence in the following plant parts:

Seeds : The seeds of many Erythrina species are known to contain a variety of alkaloids, including this compound. wikipedia.orgmahindranursery.comtheferns.inforevista-agroproductividad.org

Flowers : The flowers, specifically the calyx and corolla of species like Erythrina americana, have been found to contain this compound. revista-agroproductividad.org

Roots : The roots are another part of the plant where this compound can be found. researchgate.netha.org.hkusda.gov

Leaves : The leaves of species such as Erythrina variegata and Erythrina crista-galli are known to contain this compound. researchgate.netfeedipedia.orgtheferns.infoha.org.hk

Bark : The bark is a significant source of this compound and other alkaloids in many Erythrina species. researchgate.netfeedipedia.orgtheferns.infoha.org.hk

The concentration of alkaloids in these plant parts is generally reported to be between 0.05% and 0.1% of the total plant material. revista-agroproductividad.org

Advanced Extraction Techniques for this compound

The isolation of this compound from its natural plant sources involves a series of extraction and fractionation steps designed to separate the alkaloids from other plant constituents.

Solvent-Based Extraction Approaches

The initial step in isolating this compound is typically a solid-liquid extraction using various organic solvents. The choice of solvent is crucial as it determines the efficiency and selectivity of the extraction. Commonly used solvents include:

Ethanol : A polar solvent that is effective for extracting a wide range of compounds, including alkaloids. b-cdn.netnih.govmdpi.com It is considered safe for use in food and pharmaceutical applications. mdpi.com

Methanol (B129727) : Another polar solvent with high solubility for various polar compounds, making it an efficient choice for alkaloid extraction. b-cdn.netnih.govmdpi.comresearchgate.net

Dichloromethane : A non-polar solvent that can be used for extracting less polar alkaloids or for fractionation purposes. b-cdn.netnih.gov

The selection of the solvent is based on the polarity of the target compounds. For instance, methanol has been reported as a highly suitable solvent for phenol (B47542) extraction due to its ability to inhibit polyphenol oxidation. b-cdn.net The crude extract obtained from this initial process contains a mixture of alkaloids and other phytochemicals.

Specialized Techniques for Alkaloid Fractionation

Following the initial solvent extraction, the crude extract is subjected to further fractionation to isolate the alkaloid components. A common method is acid-base extraction. This involves:

Acidifying the crude extract with an acid like hydrochloric acid (HCl).

Washing the acidified extract with a non-polar solvent (e.g., n-hexane) to remove neutral and acidic impurities.

Basifying the aqueous layer with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).

Extracting the liberated alkaloids with a non-polar solvent like chloroform. mdpi.com

More advanced extraction techniques such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are also being employed to improve efficiency, reduce solvent consumption, and minimize extraction time. nih.govnih.govmdpi.comunirioja.es

Chromatographic Separation and Purification Strategies

The final step in obtaining pure this compound involves chromatographic techniques. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. bioanalysis-zone.com

Various chromatographic methods are utilized for the separation and purification of alkaloids like this compound:

Column Chromatography : This is a widely used technique where the crude alkaloid fraction is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. researchgate.net The components are then eluted with a solvent or a gradient of solvents (mobile phase), leading to their separation based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is a powerful tool for the final purification and quantification of this compound. revista-agroproductividad.org

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is often used for the identification and characterization of volatile alkaloids. The compounds are separated by gas chromatography and then identified by their mass spectra. mdpi.com

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method used to monitor the progress of the separation and to identify the fractions containing the desired compound. nih.gov

These chromatographic methods, often used in combination, are essential for isolating this compound in a highly pure form for further scientific investigation. sunnypharmtech.com

Column Chromatography (Silica Gel, ODS, Sephadex LH-20)

The initial separation of this compound from crude plant extracts is typically achieved through column chromatography, a fundamental technique in phytochemical research. This method separates compounds based on their differential adsorption to a stationary phase packed into a column. Researchers commonly employ a series of columns with different stationary phases to progressively enrich the fraction containing this compound.

A typical isolation procedure involves the use of the following adsorbents:

Silica Gel: This is a polar adsorbent widely used for the initial fractionation of the crude alkaloid extract. Compounds are separated based on their polarity, with less polar compounds eluting first when a non-polar mobile phase is used.

ODS (Octadecyl Silica): ODS is a reverse-phase material where the silica is modified with non-polar C18 chains. It is used in reverse-phase chromatography, where a polar mobile phase is used, and non-polar compounds are retained more strongly. This provides a different selectivity compared to silica gel.

Sephadex LH-20: This is a size-exclusion chromatography resin made of cross-linked dextran, which is compatible with organic solvents. sigmaaldrich.com It separates molecules based on their size, with larger molecules eluting before smaller ones. sigmaaldrich.com It is particularly effective for separating alkaloids and other natural products. nih.govresearchgate.netresearchgate.netnih.gov

In practice, a crude extract from an Erythrina species is first subjected to silica gel column chromatography. The resulting fractions are then further purified using ODS and Sephadex LH-20 column chromatography, often in succession, to isolate the target alkaloids. nih.govresearchgate.netnih.gov

Table 1: Column Chromatography Techniques for this compound Isolation

| Chromatographic Medium | Principle of Separation | Role in Isolation Process | References |

|---|---|---|---|

| Silica Gel | Adsorption (Normal Phase) | Initial fractionation of crude plant extract based on polarity. | nih.gov, researchgate.net, nih.gov |

| ODS (Octadecyl Silica) | Partition (Reverse Phase) | Further purification of fractions with different selectivity. | nih.gov, researchgate.net, nih.gov |

| Sephadex LH-20 | Size Exclusion | Separation of compounds based on molecular size; final cleanup. | nih.gov, researchgate.net, researchgate.net, nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the final stages of isolation and for assessing the purity of the isolated this compound. nih.govnih.gov HPLC offers high resolution and sensitivity, allowing for the separation of closely related alkaloids that may not be resolved by column chromatography alone. torontech.comnih.gov

For purity assessment, an isolated compound is injected into an analytical HPLC system. The compound is considered pure if the resulting chromatogram shows a single, sharp, and symmetrical peak. torontech.com The purity can be quantified using methods like area normalization, where the area of the main peak is compared to the total area of all peaks in the chromatogram. researchgate.netresearchgate.net Diode array detectors (DAD) can further confirm peak purity by analyzing the UV spectrum across the peak; a pure compound will exhibit a consistent spectrum. torontech.com

Preparative HPLC Techniques

When a larger quantity of highly pure this compound is required for structural elucidation or biological studies, preparative HPLC is employed. nih.govresearchgate.netnih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. lcms.cz Fractions collected from column chromatography that are enriched with this compound are subjected to preparative HPLC for the final purification step. nih.govresearchgate.net This method is highly effective for separating this compound from minor impurities or structurally similar alkaloids, yielding the compound at a high purity level (often ≥95%). researchgate.netresearchgate.net

In Vitro Culture Methods for this compound Production (e.g., Callus Production)

Plant tissue culture, specifically the generation of callus cultures, represents an alternative and controlled method for producing valuable secondary metabolites like this compound. plantcelltechnology.comnih.gov This biotechnological approach avoids the variability associated with plant cultivation, such as climate and geographical location.

Callus is an undifferentiated mass of plant cells that can be induced from explants (small pieces of plant tissue like leaves, stems, or roots) grown on a sterile nutrient medium. plantcelltechnology.comunesp.br This medium is supplemented with plant growth regulators, primarily auxins, to stimulate cell division and proliferation. plantcelltechnology.com Studies have successfully established callus cultures for several Erythrina species, including Erythrina verna, Erythrina speciosa, and Erythrina variegata. unesp.brresearchgate.netresearchgate.net

The process generally involves:

Explant Sterilization: A piece of the plant is surface-sterilized to remove microbial contaminants. unesp.br

Inoculation: The explant is placed on a solid nutrient medium (like Murashige and Skoog (MS) medium) containing auxins (e.g., 2,4-D) and sometimes cytokinins (e.g., BAP). researchgate.net

Incubation: The cultures are maintained under controlled conditions of light and temperature to promote callus formation. plantcelltechnology.com

Subculturing: The developed callus is periodically transferred to fresh media to sustain growth. plantcelltechnology.com

While research has focused on standardizing the protocols for callus induction and growth in Erythrina, the ultimate goal is often to manipulate these cultures to produce the genus's characteristic and pharmacologically active alkaloids. plantcelltechnology.comunesp.brresearchgate.net Once a productive callus line is established, the target compounds, such as this compound, can be extracted from the callus mass and quantified using methods like HPLC. plantcelltechnology.com

Biosynthetic Pathways and Enzymology of Erythrinine

Proposed Biosynthetic Routes to Erythrinane Alkaloids

The elucidation of the biosynthetic pathway to the erythrinane skeleton has been a subject of scientific inquiry for decades, with initial hypotheses being refined by later experimental evidence.

In 1968, Sir Derek H. R. Barton and his colleagues first proposed a detailed biosynthetic pathway for erythrinane alkaloids. wikipedia.org Their hypothesis, based on in vivo and in vitro experiments, suggested that the core structure was formed through a process of oxidative phenolic coupling. scispace.com The key step in this proposed route was the formation of a nine-membered ring intermediate, a dibenzazonine derivative. wikipedia.orgscispace.com This intermediate was thought to arise from the cyclization of a benzyl-tetrahydroisoquinoline precursor, specifically (S)-norprotosinomenine. scispace.com Barton's scheme further postulated that this dibenzazonine intermediate would be oxidized to a diphenoquinone, which would then undergo further transformations to yield the characteristic erythrinane skeleton, with erysodienone being a primary derivative. wikipedia.orgscispace.com

Decades later, the pathway was reinvestigated and substantially revised by the work of M. H. Zenk and his team. In 1999, through meticulous precursor-feeding experiments in Erythrina crista-galli, Zenk's group confirmed that the biosynthesis does indeed proceed via a nine-membered ring intermediate, as Barton had initially suggested. wikipedia.orgnih.gov However, their work overturned previous assumptions about the specific precursors and the nature of the subsequent cyclization. researchgate.netsemanticscholar.org They demonstrated that the key precursor was not (S)-norprotosinomenine but rather (S)-norreticuline. semanticscholar.org This revised understanding established a new, definitive route to the erythrinane alkaloids.

Precursor Incorporation Studies and Elucidation of Intermediates

The precise identification of precursors and intermediates is crucial for mapping any biosynthetic pathway. For erythrinane alkaloids, feeding studies using labeled compounds were instrumental in clarifying the sequence of molecular transformations.

The biosynthesis of erythrinane alkaloids is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway. nih.gov This pathway begins with the condensation of two derivatives of L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.net This reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the first committed intermediate. nih.gov

Subsequent enzymatic steps lead to the formation of other key precursors. nih.govresearchgate.net Through a series of methylation and hydroxylation reactions, (S)-norcoclaurine is converted to (S)-coclaurine, and then further to (S)-norreticuline. nih.gov Feeding studies have definitively shown that (S)-norreticuline is the pivotal precursor that is asymmetrically incorporated into the erythrinane structure. researchgate.net This finding was a critical correction to earlier hypotheses and established (S)-norreticuline as the central intermediate branching from the general benzylisoquinoline pathway toward the specific formation of Erythrina alkaloids. nih.gov

Table 1: Key Precursors in Erythrinine Biosynthesis

| Precursor | Role |

|---|---|

| L-Tyrosine | Primary amino acid origin |

| Dopamine | First tyrosine-derived building block |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Second tyrosine-derived building block |

| (S)-Norcoclaurine | First committed intermediate of the BIA pathway |

| (S)-Coclaurine | Intermediate following (S)-Norcoclaurine |

Barton's initial hypothesis involved the formation of a symmetrical diphenoquinone intermediate from the oxidation of the dibenzazonine derivative. scispace.com However, the work by Zenk's group demonstrated that the incorporation of (S)-norreticuline into the erythrinane skeleton was asymmetrical. This finding is inconsistent with the involvement of a symmetrical intermediate like a diphenoquinone. If such an intermediate were formed, it would lead to a scrambling of labels from an asymmetrically labeled precursor, which was not observed experimentally. Therefore, the revised biosynthetic pathway excludes the formation of diphenoquinone-type intermediates, favoring a mechanism of direct, intramolecular, non-oxidative coupling of the dibenzazonine intermediate.

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of simple amino acid precursors into the complex structure of this compound is orchestrated by a series of highly specific enzymes. nih.gov While not all enzymes in the pathway have been fully characterized, key classes of enzymes responsible for the foundational transformations have been identified through transcriptomic and biochemical analyses. nih.gov

The initial steps are catalyzed by enzymes common to benzylisoquinoline alkaloid synthesis:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.gov

O-Methyltransferases (OMTs): A series of OMTs, such as norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), are responsible for the specific methylation of hydroxyl groups on the isoquinoline core as the pathway progresses from (S)-norcoclaurine to (S)-reticuline. nih.gov

N-Methyltransferase (NMT): This type of enzyme, like coclaurine-N-methyltransferase (CNMT), adds a methyl group to the nitrogen atom of the isoquinoline ring.

Cytochrome P450 Monooxygenases: Enzymes such as (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B3) are crucial for introducing hydroxyl groups at specific positions on the aromatic rings, a necessary step for forming (S)-norreticuline. nih.govresearchgate.net

Following the formation of (S)-norreticuline, the pathway diverges toward the Erythrina alkaloids. The subsequent key transformations, involving intramolecular cyclization and rearrangement to form the spirocyclic core, are catalyzed by oxidoreductases. nih.gov These enzymes facilitate the complex oxidative coupling reactions that define the unique structure of the erythrinane skeleton. nih.gov

Table 2: Enzymes and Transformations in the Early this compound Biosynthetic Pathway

| Enzyme Class | Specific Enzyme (Example) | Transformation |

|---|---|---|

| Synthase | Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine nih.gov |

| O-Methyltransferase | 6-O-methyltransferase (6OMT) | Methylation of (S)-norcoclaurine to (S)-coclaurine |

| N-Methyltransferase | Coclaurine N-methyltransferase (CNMT) | N-methylation of coclaurine |

| Cytochrome P450 | CYP80B3 | Hydroxylation of N-methylcoclaurine nih.gov |

| O-Methyltransferase | 4'-O-methyltransferase (4'OMT) | Methylation to form (S)-norreticuline nih.gov |

Decarboxylation Reactions

The initial steps in the biosynthesis of this compound, like other benzylisoquinoline alkaloids, involve the conversion of L-tyrosine into key amine and aldehyde building blocks. This process is initiated by decarboxylation, a reaction catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes known as aromatic L-amino acid decarboxylases (AADCs). nih.gov

The pathway can proceed via two related routes:

L-tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated by a DOPA decarboxylase (DDC) to yield the neurotransmitter dopamine. nih.govrsc.org

Alternatively, L-tyrosine can be directly decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine. nih.govrsc.org

Both dopamine and tyramine serve as the foundational amine portions of the benzylisoquinoline scaffold. rsc.org Concurrently, L-tyrosine is also converted into the aldehyde component, 4-hydroxyphenylacetaldehyde (4-HPAA), through a sequence of transamination and decarboxylation. rsc.orggenome.jp The condensation of dopamine with 4-HPAA, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the first committed intermediate of the BIA pathway. Subsequent enzymatic modifications lead to the crucial branch-point intermediate, (S)-norreticuline, which is the direct precursor for the Erythrina alkaloids. rsc.orgwustl.edu

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| Tyrosine Decarboxylase (TYDC) | L-Tyrosine | Tyramine | Pyridoxal-5'-phosphate (PLP) |

| DOPA Decarboxylase (DDC) | L-DOPA | Dopamine | Pyridoxal-5'-phosphate (PLP) |

Oxidative Coupling Mechanisms

The defining step in the formation of the erythrinane skeleton is an intramolecular oxidative carbon-carbon bond formation. This reaction transforms the benzylisoquinoline precursor, derived from (S)-norreticuline, into the spirocyclic dienone intermediate known as erysodienone, the key precursor for almost all Erythrina alkaloids. wikipedia.orgresearchgate.netrsc.org

This critical cyclization is an example of phenol (B47542) coupling, a reaction catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are known to be major drivers of chemical diversification in plant alkaloid biosynthesis, capable of catalyzing complex cyclization reactions that form intricate molecular scaffolds. nih.govnih.gov In the biosynthesis of erysodienone, a P450 enzyme is proposed to catalyze the intramolecular coupling of the phenolic rings of a precursor like (S)-norprotosinomenine. wikipedia.org This reaction proceeds via a diradical mechanism, leading to the formation of the dienone system and the characteristic spiro-carbon center of the erythrinane core. wikipedia.org While the specific P450 enzyme responsible for this step in Erythrina species has not been functionally characterized, transcriptome analyses have identified numerous P450 candidates that are likely involved in the pathway. unesp.brnih.gov

| Precursor | Key Reaction Type | Product | Enzyme Class (Proposed) |

|---|---|---|---|

| (S)-Norreticuline | Oxidative Phenol Coupling | Erysodienone | Cytochrome P450 Monooxygenase |

Intramolecular Rearrangements

Following the pivotal oxidative coupling event that generates erysodienone, a series of intramolecular rearrangements and modifications are necessary to complete the biosynthesis of this compound. The proposed biosynthesis of erysodienone itself involves the formation of a nine-membered ring intermediate which then undergoes an intramolecular Michael addition to yield the final spirocyclic structure. wikipedia.org

Once erysodienone is formed, it serves as a scaffold for further enzymatic modifications. These later-stage reactions include reductions, hydroxylations, and methylations to produce the diverse array of Erythrina alkaloids, including this compound. The formation of the dienoid system and the specific oxygenation patterns observed in this compound are the results of these subsequent transformations. For instance, creating the unsaturated C-C bonds found in many Erythrina alkaloids may involve an equilibrium between different intermediates, analogous to the neopinone/codeinone equilibrium seen in morphine biosynthesis. nih.gov These complex rearrangements are crucial for establishing the final, biologically active structure of this compound. researchgate.net

Molecular Biology and Genetic Approaches to Biosynthetic Pathway Engineering

Understanding the molecular biology of this compound biosynthesis is crucial for developing biotechnological strategies to enhance its production. Modern "omics" approaches, particularly transcriptomics, have provided significant insights into the genetic basis of Erythrina alkaloid formation.

A combined transcriptome and metabolome analysis of Erythrina velutina led to the identification of 42 different alkaloids and 24 candidate genes proposed to be involved in their biosynthesis. unesp.brnih.govbohrium.comresearchgate.net These candidate genes encode enzymes that cover the entire proposed pathway, from the initial conversion of tyrosine to the late-stage modifications of the erythrinane scaffold. The identified genes include candidates for:

Tyrosine aminotransferase (TyrAT)

Aromatic L-amino acid decarboxylases (AADCs)

Norcoclaurine synthase (NCS)

Numerous Cytochrome P450 monooxygenases (P450s)

O-methyltransferases (OMTs)

This genetic blueprint provides a foundational toolkit for metabolic engineering. By manipulating the expression of these genes in either the native plant or a heterologous host like yeast (Saccharomyces cerevisiae), it may be possible to increase the yield of this compound or produce novel derivatives. researchgate.netpatsnap.com For example, overexpressing rate-limiting enzymes or down-regulating competing pathways could channel metabolic flux towards the desired product. The successful engineering of other complex plant alkaloid pathways, such as those for morphine and scopolamine, serves as a proof-of-concept for these strategies. researchgate.net The identification of specific gene candidates from Erythrina species is the first step toward applying similar synthetic biology and metabolic engineering techniques to control and optimize the production of this compound. unesp.brnih.gov

Structural Elucidation and Analytical Characterization of Erythrinine and Its Analogues

Spectroscopic Methods for Structure Determination

The structural backbone of Erythrinine, a tetracyclic spiroamine alkaloid, has been meticulously pieced together and confirmed through various spectroscopic analyses. These methods are applied synergistically, with each technique providing unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound and its analogues. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to build a comprehensive picture of the molecule's connectivity and spatial arrangement. emerypharma.com

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For this compound, characteristic signals include those for aromatic protons, olefinic protons of the conjugated diene system, and methoxy (B1213986) groups. researchgate.netresearchgate.net ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical nature (e.g., aromatic, olefinic, aliphatic, carbonyl). researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures by showing correlations between different nuclei. mnstate.edunih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing out the proton networks within the individual rings of the this compound skeleton. emerypharma.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons. rsc.orginformahealthcare.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the relative stereochemistry of the molecule. rsc.orginformahealthcare.com

| Table 1: Selected ¹H and ¹³C NMR Data for this compound Alkaloids | ||

|---|---|---|

| Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 1 | ~7.16 (d) | ~124.8 |

| 2 | ~6.00 (d) | ~132.2 |

| 3 | ~3.73 (m) | ~76.8 |

| 5 | - | ~68.9 |

| 6 | - | ~139.7 |

| 7 | ~6.75 | ~136.8 |

| 15 | ~6.86 (s) | ~110-112 |

| 16-OCH₃ | ~3.85 (s) | ~55-56 |

| 17 | ~6.99 (s) | ~105-106 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural insights through fragmentation analysis. wikipedia.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. rsc.orginformahealthcare.com168.167.8

Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govnih.gov The fragmentation pattern of erythrinian alkaloids is well-studied. Common fragmentation pathways include the neutral loss of methanol (B129727) (CH₃OH) and water (H₂O). nih.gov The specific fragmentation patterns, such as those arising from Retro-Diels-Alder (RDA) reactions in certain analogues, can help differentiate between various subclasses of these alkaloids. researchgate.net The absence of an RDA fragmentation pathway is considered indicative of the dienoid subclass to which this compound belongs. researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for identifying the presence of chromophores, which are conjugated π-electron systems. bspublications.netmsu.edu In this compound, the key chromophore is the conjugated diene system within the aromatic ring structure. libretexts.org The UV spectrum of this compound and its dienoid analogues typically shows a characteristic maximum absorption (λmax) in the range of 230-240 nm and another one around 280-290 nm, which confirms the presence of this specific conjugated system. rsc.orgrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comlibretexts.orgwikipedia.org The IR spectrum of this compound provides evidence for its key structural features. Characteristic absorption bands include:

Aromatic C=C stretching : Peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Olefinic C=C stretching : Associated with the diene system.

Aromatic C-H stretching : Typically observed just above 3000 cm⁻¹. masterorganicchemistry.com

C-O stretching : Strong absorptions from the ether linkages (methoxy groups and the methylenedioxy bridge) are typically found in the 1300-1000 cm⁻¹ region. specac.com

The IR spectrum serves as a fingerprint for the molecule, confirming the presence of these functional groups as determined by other methods. rsc.orgresearchgate.net

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Since all Erythrina alkaloids possess a stable chiral center at the C-5 position, CD is a critical technique for determining the absolute configuration of these molecules. rsc.orgnih.gov The CD spectrum of a newly isolated analogue is often compared to that of a known compound, such as (+)-Erythrinine, which has a well-established 5S-configuration. rsc.org A similar CD spectrum suggests that the new compound shares the same absolute stereochemistry. This comparative approach is fundamental in the characterization of novel erythrinan (B1236395) alkaloids. rsc.orgnih.gov

Identification of Novel this compound Derivatives and Analogues

Phytochemical investigations of various Erythrina species continue to yield a diverse array of novel alkaloids that are structurally related to this compound. researchgate.net The identification of these new derivatives and analogues relies on the comprehensive application of the spectroscopic methods described above. rsc.orgrsc.org

The process typically begins with the isolation of a pure compound, followed by HRMS to establish its molecular formula. Subsequently, 1D and 2D NMR experiments are performed to determine its planar structure. informahealthcare.com The structural proposal is often guided by comparing the spectral data to that of known alkaloids like this compound, Erysovine (B1240326), or Erythraline (B1235506). researchgate.netrsc.org For instance, the discovery of compounds like 10-oxo-erythrinine and this compound N-oxide from Erythrina corallodendron was achieved through detailed analysis of their spectroscopic data. researchgate.net Similarly, a series of novel alkaloids named erytharborines were isolated from the flowers of Erythrina arborescens, and their unique structures were elucidated using a combination of MS, NMR, IR, and UV data. rsc.orgrsc.org

| Table 2: Examples of Recently Identified this compound Analogues | |

|---|---|

| Compound Name | Plant Source |

| Erytharborine A-H | Erythrina arborescens rsc.orgrsc.org |

| 10-Oxo-erythrinine | Erythrina corallodendron researchgate.net |

| This compound N-oxide | Erythrina corallodendron researchgate.net |

| (+)-10,11-Dioxoerysotrine | Erythrina latissima 168.167.8 |

| Erythrivarine C-G | - rsc.org |

| 8-Oxo-erythrinine | Erythrina bidwillii researchgate.net |

The design and synthesis of simplified analogues of aromatic erythrinanes have also been undertaken to explore their chemical properties. acs.orgresearchgate.net The characterization of these synthetic compounds also relies heavily on the same suite of spectroscopic techniques to confirm that the target structures have been successfully created. acs.org

Discovery of 10-oxo-erythrinine and this compound N-oxide

Phytochemical investigation of the flowers of Erythrina corallodendron led to the isolation and characterization of two new this compound analogues: 10-oxo-erythrinine and this compound N-oxide. nih.govtandfonline.com Their structures were determined through comprehensive analysis of their spectroscopic data. nih.gov In a 2023 study, this compound N-oxide was also isolated from the leaves of the same plant, Erythrina corallodendron, alongside four other known alkaloids. nih.gov This particular investigation marked only the second time that erysovine N-oxide, another related compound, had been reported in nature. nih.gov

Identification of Dimeric and Trimeric Erythrina Alkaloids

Research has expanded beyond monomeric structures to identify more complex polymeric forms. Recent work on Erythrina arborescens and Erythrina variegata has been particularly fruitful, yielding new dimeric and trimeric erythrinan alkaloids. nih.gov

From the flowers of Erythrina variegata, five new polymeric alkaloids, named erythrivarines C–G, were isolated. rsc.org Among these, two were dimeric structures composed of two this compound units linked via an acetyl glucose molecule. rsc.orgresearchgate.net The other three were trimers coupled by direct polymerization. rsc.orgresearchgate.net Further studies on the bark of E. variegata have led to the isolation of numerous other dimeric alkaloids, including erythrivarines A1-A13 and erythrivarines O–Z. researchgate.netresearchgate.netnih.gov These discoveries have revealed novel linkage patterns, such as C-8/8', C-10/11′, and C-7/10′ connectivities, which were previously unreported. researchgate.netresearchgate.netnih.gov The co-occurrence of monomeric precursors alongside these dimers has allowed for proposals of their potential biosynthetic pathways. researchgate.netresearchgate.net

| Polymeric Alkaloid Type | Linkage Description | Source Plant | Example Compounds |

| Dimeric | Two this compound units via an acetyl glucose | Erythrina variegata (flowers) | Erythrivarine C, Erythrivarine D rsc.orgresearchgate.net |

| Trimeric | Coupled through direct polymerization | Erythrina variegata (flowers) | Erythrivarine E, F, G rsc.orgresearchgate.net |

| Dimeric | C-8/8' linkage | Erythrina variegata (bark) | Erythrivarine A1 nih.gov |

| Dimeric | C-10/11' and C-7/10' linkages | Erythrina variegata (bark) | Erythrivarine O-U researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The structural complexity and the presence of numerous isomers within the Erythrina genus necessitate the use of powerful and sensitive analytical methods for accurate identification and quantification. researchgate.net Techniques such as liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are indispensable tools in the metabolomic analysis of these alkaloids. sci-hub.seresearchgate.net

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS)

UPLC-ESI-MS has emerged as a highly sensitive and precise method for profiling Erythrina alkaloids. sci-hub.se This technique offers high resolution and allows for the simultaneous analysis of various compound classes within a short timeframe. sci-hub.se

A method developed to evaluate extracts from E. crista-galli and E. falcata leaves used a C18 analytical column with a mobile phase of acetonitrile–methanol and water with 0.1% formic acid. sci-hub.seresearchgate.net This UPLC-ESI-MS analysis identified several alkaloids, including erythristemine, 11β‐methoxyglucoerysodine, and erysothiopine. sci-hub.seresearchgate.net Another study on Erythrina lysistemon employed a UPLC system with an HSS T3 column that could analyze alkaloids, flavonoids, and other compounds in just 13 minutes. sci-hub.se The application of liquid chromatography coupled with mass spectrometry (LC-MS) has also proven effective in identifying alkaloids like erythraline and this compound in callus cultures of Erythrina americana. redalyc.org

| Analytical Parameter | Method 1 (E. crista‐galli, E. falcata) | Method 2 (E. lysistemon) |

| Technique | UPLC-ESI-MS | UPLC-q-TOF MS |

| Column | C18 (50 × 2 mm, 2.1 μm) | HSS T3 (100 × 1.0 mm, 1.8 μm) |

| Mobile Phase | Acetonitrile–methanol (4:1, v/v) and water with 0.1% formic acid | Water–formic acid (99.9/0.1, v/v) and acetonitrile–formic acid (99.9/0.1, v/v) |

| Flow Rate | 0.2 ml/min | 150 μl/min |

| Detection | UV at 280 and 340 nm; MS | Positive Ionization Mode MS |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of Erythrina alkaloids, particularly for screening the alkaloid content in seeds. capes.gov.brnih.gov Due to the low volatility of alkaloids containing hydroxyl groups, a derivatization step is typically required. These hydroxyl groups are often converted into their trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis. capes.gov.br The individual alkaloids are then identified by comparing their mass spectra with those of authentic standards and data from the literature. capes.gov.br This method has been successfully used to screen the alkaloid content of numerous Erythrina species, identifying common alkaloids such as erysodine (B1194152), erysovine, and erysopine. capes.gov.brnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Quantitative structure-activity relationship (QSAR) studies aim to develop mathematical models that correlate the chemical structure of compounds with their biological activity. core.ac.uk For Erythrina alkaloids, SAR (Structure-Activity Relationship) investigations have been conducted to understand the features necessary for their interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). ufl.edu

Studies on the α4β2 nAChR have shown that the D-ring aromatic compounds, like erysovine, tend to have a higher affinity than lactonic alkaloids. ufl.edu The biological activity of erythrinan alkaloids appears to be influenced by the presence of a conjugated diene system (Δ¹,² and Δ⁶,⁷) and is modulated by the substitution patterns on the A, B, C, and D rings of the core structure. nih.gov While specific QSAR models for this compound are not extensively detailed in the provided context, the general approach involves using molecular descriptors to predict activity, providing a basis for designing new derivatives with potentially enhanced therapeutic properties. core.ac.uknih.gov

Chemometric Approaches in Metabolite Profiling

Chemometrics employs statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of Erythrina alkaloids, chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are applied to metabolomic data, often generated from NMR or MS analyses. unesp.brresearchgate.net

These approaches are powerful for differentiating between various Erythrina species and even different organs (leaves, bark, flowers) of the same plant based on their distinct chemical profiles. unesp.br A study using ¹H-NMR-based chemometrics on Erythrina fusca flower extracts successfully correlated the presence of specific phytochemicals with antibacterial activity. researchgate.net PCA can show clear discrimination between extracts, while PLS-DA can identify the specific markers—such as erythrinan alkaloids—responsible for the differentiation. unesp.bruitm.edu.my This allows for a more robust quality control of plant materials and helps to identify the compounds contributing to their biological effects. unesp.br

Synthetic Chemistry and Total Synthesis of Erythrinine and Erythrina Alkaloids

Historical and Early Synthetic Approaches

The initial forays into the synthesis of the Erythrina alkaloid core were pioneered in the 1950s by chemists such as Belleau, Mondon, and Prelog. researchgate.netjst.go.jp Belleau's work in 1957 described the synthesis of the complete ring system of the aromatic class of Erythrina alkaloids. cdnsciencepub.com A key step in this foundational sequence involved the reaction of a hexahydroindole derivative with phenylacetyl chloride to form a ketoamide. cdnsciencepub.comcdnsciencepub.com This intermediate then underwent a cyclization reaction when treated with polyphosphoric acid to construct the desired tetracyclic spiro-system. cdnsciencepub.com This early research laid the groundwork for future synthetic endeavors by establishing a fundamental approach to the spiroamine core. cdnsciencepub.comcdnsciencepub.com These pioneering efforts continued to evolve, with significant contributions from researchers like Tsuda into the 1980s, further advancing the field. researchgate.net

Biomimetic and Biosynthesis-Inspired Synthetic Strategies

As understanding of the biosynthetic pathways of Erythrina alkaloids grew, so did the sophistication of synthetic strategies, with many groups adopting biomimetic or biosynthesis-inspired approaches. researchgate.netnih.gov The proposed biosynthesis of these alkaloids is believed to originate from the precursor (S)-norreticuline. acs.orgub.edu This precursor undergoes an oxidative phenol (B47542) coupling, followed by rearrangement and ring-opening to form a dibenzazonine intermediate. acs.org Subsequent ring closure then establishes the characteristic tetracyclic skeleton. acs.org

Inspired by this natural pathway, synthetic chemists have designed routes that mimic these key transformations. jst.go.jp For instance, a strategy reported by Fukuyama and colleagues involves the transformation of a medium-sized chiral biaryl lactam into the core A-D ring system. researchgate.netnih.gov This transformation is achieved through a stereospecific singlet oxygen oxidation of a phenol moiety, followed by a transannular aza-Michael reaction, mirroring the proposed biosynthetic cyclization. researchgate.netnih.govcolab.ws Another biomimetic approach involved the VOF₃ oxidation of (±)-N-trifluoroacetyl-norprotosinomenine to a spirodienone, which could then be converted to a key dibenzazonine precursor of the alkaloids. rsc.org These strategies, which draw inspiration from nature's synthetic blueprint, often provide elegant and efficient pathways to the complex alkaloid structures. acs.orgjst.go.jp

A powerful and efficient approach in modern natural product synthesis is the use of divergent strategies, where a single, pluripotent late-stage intermediate is used to generate a variety of related natural products. jst.go.jp This methodology has been successfully applied to the Erythrina alkaloids. researchgate.netjst.go.jp The core philosophy is to first construct a common, often highly oxidized, tetracyclic core structure inspired by biosynthesis. jst.go.jp This common intermediate can then be selectively manipulated in the late stages of the synthesis to access different members of the alkaloid family. researchgate.netnih.gov

Fukuyama's group demonstrated this concept by using a highly oxidized intermediate as a common precursor. jst.go.jpnih.gov Through a series of reductive or redox-neutral transformations on this single intermediate, they achieved the first asymmetric total syntheses of four different Erythrina alkaloids: 8-oxo-erythrinine, crystamidine, 8-oxo-erythraline, and erythraline (B1235506). nih.govcolab.ws This approach not only enhances synthetic efficiency but also provides a platform for the synthesis of a broad range of both natural and unnatural derivatives for further study. jst.go.jp Similarly, Ciufolini and coworkers developed a unified approach through a key oxidative amidation and cyclization strategy, allowing access to multiple alkaloids from a common precursor. acs.orgnih.gov

Table 1: Examples of Divergent Synthesis of Erythrina Alkaloids

| Common Intermediate Strategy | Key Transformations | Target Alkaloids Synthesized | Reference(s) |

| Oxidized Biaryl Lactam | Singlet Oxygen Oxidation, Transannular Aza-Michael Reaction, Late-stage Reductions | 8-Oxo-erythrinine, Crystamidine, 8-Oxo-erythraline, Erythraline | researchgate.netnih.gov |

| Oxidative Amidation Product | Oxidative Amidation, Cyclization | (+)-Demethoxyerythratidinone, (+)-Erysotramidine | nih.gov |

Controlling the stereochemistry of the spirocyclic core is a central challenge in the synthesis of Erythrina alkaloids. Consequently, numerous asymmetric and enantioselective syntheses have been developed. jst.go.jpnih.gov These approaches aim to produce a single enantiomer of the target alkaloid, mirroring the stereospecificity of biological systems.

Several distinct strategies have been employed to achieve this. Simpkins and coworkers reported an asymmetric total synthesis of (+)-demethoxyerythratidinone using a chiral pool approach starting from (S)-malic acid. acs.orgnih.govnih.gov A key step in their route is an N-acyliminium ion cyclization where the stereochemical outcome was found to be dependent on the choice of protecting group on the malic acid-derived lactam. rsc.orgnih.gov Another approach involves the desymmetrization of a meso-imide using a chiral base, as demonstrated in the synthesis of (+)-erysotramidine. rsc.orgresearcher.liferesearchgate.net

Tsuda and colleagues accomplished the first total synthesis of Erythrina alkaloids in their natural chiral forms, synthesizing (+)-erysotrine via an asymmetric Diels-Alder reaction under high pressure. jst.go.jp More recently, a divergent and asymmetric synthesis was developed that relies on the atropisomeric stereochemistry of a biaryl lactam intermediate to control the point chirality at the crucial C5 tetrasubstituted center during a singlet oxygen-mediated transformation. jst.go.jpnih.gov

Table 2: Selected Asymmetric Strategies for Erythrina Alkaloid Synthesis

| Chiral Source/Method | Key Reaction | Target Alkaloid(s) | Reference(s) |

| (S)-Malic Acid | N-Acyliminium Ion Cyclization | (+)-Demethoxyerythratidinone | acs.orgnih.govnih.gov |

| Chiral Base Desymmetrization | N-Acyliminium Addition, Radical Cyclization | (+)-Erysotramidine | rsc.orgresearchgate.net |

| Asymmetric Diels-Alder | High-Pressure Diels-Alder Reaction | (+)-Erysotrine | jst.go.jp |

| Atropisomeric Biaryl Lactam | Singlet Oxygen Oxidation, Transannular Aza-Michael | 8-Oxo-erythrinine, Crystamidine, etc. | researchgate.netnih.gov |

Key Reaction Methodologies in Erythrinine Synthesis

The construction of the erythrinane skeleton has been a fertile ground for the application and development of powerful chemical reactions. Among the diverse methods used, certain reaction types have proven to be particularly effective and are frequently employed in modern synthetic routes. nih.gov

The N-acyliminium ion cyclization is one of the most common and powerful strategies for assembling the tetracyclic framework of Erythrina alkaloids. acs.orgnih.gov This reaction involves the intramolecular trapping of a reactive N-acyliminium ion intermediate by an aromatic ring or other nucleophilic tether to form the key spirocyclic junction. nih.govscielo.br

This methodology was a cornerstone in the asymmetric synthesis of (+)-demethoxyerythratidinone by Simpkins, where a Lewis acid promoted the formation of an N-acyliminium ion from a hydroxylactam, which then cyclized with high diastereocontrol. nih.govresearchgate.net The versatility of this reaction is further highlighted in tandem or cascade sequences. For example, Padwa and coworkers developed a triple cascade process involving a Pummerer reaction, an intramolecular Diels-Alder reaction, and finally, an N-acyliminium ion cyclization to efficiently construct the spirocyclic ABC ring system in a single operation. scielo.br This cascade approach represents a highly efficient method for assembling the core structure of alkaloids like erysotramidine. scielo.brzenodo.org The stereochemical course of these cyclizations can be influenced by various factors, including the choice of starting materials, protecting groups, and reaction conditions, making it a tunable and widely applied method. rsc.orgnih.gov

Oxidative cyclizations are another class of key reactions used to forge the intricate ring systems of Erythrina alkaloids. These reactions utilize an oxidation step to trigger a cyclization event, often forming carbon-carbon or carbon-heteroatom bonds. nih.govorganic-chemistry.org

A notable example is found in the work of Fukuyama's group, where a stereospecific singlet oxygen photooxygenation of a phenol moiety in a chiral biaryl lactam generates a dienone. researchgate.netnih.gov This intermediate then undergoes a transannular aza-Michael reaction, an intramolecular conjugate addition, to form the core A-D rings of the alkaloids. researchgate.netnih.gov Ciufolini's unified approach also hinges on a key oxidative amidation of a phenol to construct an intermediate that is primed for cyclization to form the natural product scaffold. nih.gov In other contexts, oxidative coupling of phenolic precursors has been used to mimic the proposed biosynthetic pathway, generating spirodienone intermediates that are precursors to the erythrinane skeleton. acs.orgrsc.org The use of various oxidizing agents, including transition metals like osmium or reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), allows for diverse bond formations and has been applied to the synthesis of various complex natural products, demonstrating the power of oxidative strategies. mdpi.comnih.gov

Aza-Michael Reactions in Stereoselective Synthesis

The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool in the stereoselective synthesis of the complex architecture of Erythrina alkaloids. rsc.org This reaction is particularly crucial for the construction of the characteristic spirocyclic core and the establishment of key stereocenters.

A pivotal strategy in the synthesis of the Erythrina framework involves a transannular aza-Michael reaction. researchgate.netnih.gov This intramolecular cyclization is a key step in a biosynthetic-inspired approach to forming the core A-D ring system. researchgate.netnih.gov The process is often initiated by the oxidation of a phenolic moiety to a dienone, which then undergoes a stereospecific transannular aza-Michael addition to create the tetracyclic spiro-amine framework. researchgate.netnih.govresearchgate.net This approach has been successfully employed in the asymmetric synthesis of several Erythrina alkaloids. nih.govresearchgate.net

In some synthetic routes, a novel tandem aza-Michael rearomatization has been utilized as a key step. researchgate.net Furthermore, the broader applicability of stereoselective aza-Michael reactions is well-recognized as an efficient method for the asymmetric synthesis of a wide array of nitrogen-containing heterocyclic scaffolds found in natural products and pharmaceuticals. beilstein-journals.org Organocatalytic asymmetric aza-Michael reactions have emerged as a significant advancement, offering high enantioselectivity in the formation of C-N bonds. beilstein-journals.org

Photooxygenation Techniques

Photooxygenation, particularly utilizing singlet oxygen (¹O₂), has been established as a key technique for initiating elegant and efficient cascade reactions in the synthesis of the Erythrina alkaloid framework. acs.orgzenodo.orgacs.orgnih.gov This method often involves the photooxygenation of a furan (B31954) ring, which serves as a latent 1,4-dicarbonyl equivalent.

A notable application of this technique is a one-pot reaction sequence that converts a simple furan derivative into the complete tetracyclic erythrinane skeleton. acs.orgzenodo.orgacs.orgnih.gov The sequence is initiated by the singlet oxygen-mediated oxidation of the furan. zenodo.orgacs.org This is followed by a series of transformations including the formation of a 2-pyrrolidinone, cyclization of a pendant aldehyde group, the generation of an N-acyliminium ion, and finally, a Pictet-Spengler-type aromatic substitution to complete the tetracyclic framework. acs.orgzenodo.orgacs.orgnih.gov This mechanistically complex but operationally simple one-pot process has been used to achieve a rapid and highly effective formal synthesis of the aromatic Erythrina alkaloid, erysotramidine. zenodo.orgacs.orgnih.gov

In other synthetic strategies, the singlet oxygen oxidation of a phenol moiety within a medium-sized chiral biaryl lactam generates a dienone functionality. researchgate.netnih.govresearchgate.net This critical step sets the stage for a subsequent transannular aza-Michael reaction to assemble the core A-D rings of the alkaloids. researchgate.netnih.govresearchgate.net The use of photosensitizers like rose bengal under visible light irradiation is common in these transformations. thieme-connect.com

Total Synthesis of Specific this compound Analogues (e.g., 8-Oxo-erythrinine, Erythraline, Crystamidine)

The development of divergent synthetic routes has enabled the efficient total synthesis of several this compound analogues from a common intermediate. nih.govresearchgate.netthieme-connect.com A landmark strategy by Fukuyama and coworkers provides a unified approach to various Erythrina alkaloids, showcasing the power of late-stage diversification. thieme-connect.comkyoto-u.ac.jpclockss.org

A general and flexible methodology begins with the asymmetric synthesis of a medium-sized chiral biaryl lactam. nih.govresearchgate.net This key intermediate undergoes a stereospecific singlet oxygen oxidation of its phenol moiety, followed by a transannular aza-Michael reaction to construct the fundamental A-D ring system. nih.govresearchgate.net From this common tetracyclic core, the synthesis can be directed toward different natural products by manipulating the oxidation and oxygenation states of the functional groups on the periphery. nih.govresearchgate.net

This divergent approach has led to the successful asymmetric syntheses of several key analogues: nih.govresearchgate.netthieme-connect.com

8-Oxo-erythrinine: This analogue is synthesized from the common pentacyclic amide intermediate. thieme-connect.com

Erythraline: Further reduction steps from the 8-oxo intermediate lead to the formation of erythraline. researchgate.netthieme-connect.com

Crystamidine: This alkaloid is also accessible through the divergent route, demonstrating the versatility of the common intermediate. nih.govresearchgate.netthieme-connect.com

8-Oxo-erythraline: This analogue is another target successfully synthesized using this methodology. nih.govresearchgate.netthieme-connect.com

Other synthetic strategies have also been reported. For instance, total syntheses of (±)-8-oxo-erythrinine and (±)-8-oxo-erythraline have been achieved based on a substrate-controlled intramolecular 6-exo-trig selective radical spirocyclization to establish the quaternary center of the B-ring. researchgate.netstackexchange.com More recently, a 2024 publication detailed the spokewise total syntheses of four Erythrina alkaloids, including (±)-erythrinine and (±)-8-oxo-erythrinine, from a common intermediate via a Pummerer-initiated cyclization. thieme-connect.com

| Target Analogue | Key Synthetic Strategy | Reference |

| 8-Oxo-erythrinine | Divergent synthesis from chiral biaryl lactam; Singlet oxygen oxidation; Aza-Michael reaction | nih.govresearchgate.netthieme-connect.com |

| (±)-8-Oxo-erythrinine | 6-exo-trig radical spirocyclization | researchgate.netstackexchange.com |

| (±)-8-Oxo-erythrinine | Spokewise synthesis via Pummerer-initiated cyclization | thieme-connect.com |

| Erythraline | Divergent synthesis from a common pentacyclic amide | researchgate.netthieme-connect.com |

| Crystamidine | Divergent synthesis from a common pentacyclic amide | nih.govresearchgate.netthieme-connect.com |

| 8-Oxo-erythraline | Divergent synthesis from a common pentacyclic amide | nih.govresearchgate.netthieme-connect.com |

Design and Synthesis of Simplified Erythrina Alkaloid Analogues

Research into the medicinal chemistry of Erythrina alkaloids has spurred the design and synthesis of simplified analogues. nih.govku.dkacs.orgacs.org The primary goal of this research is to create structurally less complex molecules that retain or improve upon the biological activity of the natural products, particularly as subtype-selective antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govku.dkacs.orgacs.org These simplified scaffolds serve as valuable probes for understanding structure-activity relationships and as potential leads for drug development. nih.govacs.orgacs.org

A systematic approach to simplification involves the strategic removal or modification of the rings of the tetracyclic erythrinane core. acs.org One study described the synthesis of a series of analogues where the A and/or B rings of the aromatic erythrinane structure were removed. acs.org This led to the identification of significantly simplified yet potent and selective ligands.

A notable success from this line of inquiry is the tetrahydroisoquinoline derivative 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (3c) , also known as the natural product O-methylcorypalline. nih.govku.dkacs.orgacs.org This compound, which can be considered a simplified analogue lacking the A and B rings of the Erythrina core, displayed submicromolar binding affinity for the α4β2 nAChR subtype. nih.govku.dkacs.org It exhibited more than 300-fold selectivity over the α4β4, α3β4, and α7 nAChR subtypes. nih.govku.dkacs.org This finding highlights that the complex tetracyclic structure is not an absolute requirement for potent and selective nAChR antagonism, and that the tetrahydroisoquinoline core is a promising scaffold for further optimization. nih.govacs.orgacs.org

Molecular and Cellular Pharmacology of Erythrinine

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in various physiological functions. wikipedia.org Erythrinine and related alkaloids from the Erythrina family are recognized for their interaction with these receptors, primarily acting as antagonists. researchgate.netnih.gov The potential of using aromatic erythrinanes like this compound as scaffolds for developing subtype-selective nAChR antagonists has been a subject of research. nih.govinnovareacademics.in

This compound's primary mechanism at nAChRs is characterized by competitive antagonism. Like other Erythrina alkaloids such as dihydro-β-erythroidine (DHβE), this compound is thought to inhibit the receptor, preventing its activation by agonists like acetylcholine. researchgate.netnih.govinnovareacademics.in This inhibitory action is believed to be the basis for some of its observed physiological effects. innovareacademics.in Studies on related compounds show that competitive antagonists bind to the receptor's orthosteric site, the same site as the endogenous agonist, thereby blocking channel opening. nih.govnih.gov Research into the anticonvulsant properties of Erythrina indica extract suggests that this compound's activity may be mediated through the inhibition of nicotinic acetylcholine receptors. innovareacademics.in

The mammalian brain expresses a variety of nAChR subtypes, with the α4β2 and α7 subtypes being the most abundant. mdpi.com Erythrina alkaloids often exhibit selectivity for specific nAChR subtypes. Dihydro-β-erythroidine (DHβE), a closely related compound, is a potent and selective competitive antagonist of the α4β2 subtype. nih.govnih.govresearchgate.net This selectivity is significant because the α4β2 receptor is implicated in a range of CNS disorders and is a key target for therapies related to nicotine (B1678760) addiction. nih.govresearchgate.net

While direct data for this compound is less abundant, its structural similarity to other aromatic erythrinanes suggests a potential affinity for the α4β2 subtype. nih.gov Computational studies have investigated this compound's potential as an antismoking agent by evaluating its interaction with the α4β2 nAChR. innovareacademics.in The development of simplified analogues of these natural products aims to produce ligands with high selectivity for the α4β2 receptor over other subtypes like α3β4 and α7. nih.gov

To elucidate the interaction between this compound and nAChRs at a molecular level, computational methods such as molecular docking have been employed. innovareacademics.ininnovareacademics.in These studies predict the binding pose and affinity of a ligand within the receptor's binding site. Molecular docking analysis of this compound with the human nicotinic acetylcholine receptor revealed a significant binding energy, suggesting a stable interaction. innovareacademics.incore.ac.uk

One study determined the binding energy of this compound to be -7.12 kcal/mol, with a predicted inhibitory constant (IC50) of 5.95 µM. innovareacademics.in Such in silico evaluations are crucial for structure-based drug design and help to rationalize the observed pharmacological activity, providing a basis for synthesizing new compounds with potentially enhanced affinity and selectivity. innovareacademics.inmdpi.com

| Target Receptor | Binding Energy (kcal/mol) | Predicted IC50 (µM) | Reference |

|---|---|---|---|

| Human Nicotinic Acetylcholine Receptor | -7.12 | 5.95 | innovareacademics.in |

Mechanisms of Action beyond nAChRs

Beyond its effects on nicotinic receptors, this compound exhibits other pharmacological activities that contribute to its profile, notably the inhibition of cholinesterases and potential modulation of other neurotransmitter systems.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for hydrolyzing acetylcholine, thereby terminating its action. Inhibition of these enzymes increases acetylcholine levels in the synapse, a strategy used in the treatment of Alzheimer's disease. researchgate.netnih.gov

Studies have shown that this compound possesses cholinesterase inhibitory properties. nih.govresearchgate.net A phytochemical investigation of an alkaloid-rich fraction from Erythrina corallodendron leaves, which contained this compound, demonstrated significant inhibition of both AChE and BuChE. researchgate.netnih.gov The fraction showed a more pronounced inhibitory effect on BuChE (83.28% inhibition) compared to AChE (64.64% inhibition) at a concentration of 100 μg/mL. researchgate.netnih.gov In silico docking studies have further supported these findings, exploring the binding patterns of this compound within the active sites of both AChE and BuChE. nih.govresearchgate.net This dual inhibitory action highlights a broader mechanism for this compound's impact on the cholinergic system. innovareacademics.in

| Enzyme | Source Material | Inhibition (%) at 100 µg/mL | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alkaloid Rich Fraction of Erythrina corallodendron | 64.64 | researchgate.netnih.gov |

| Butyrylcholinesterase (BuChE) | Alkaloid Rich Fraction of Erythrina corallodendron | 83.28 | researchgate.netnih.gov |

The central nervous system operates through a complex interplay of various neurotransmitters. mdpi.com While direct evidence of this compound's effect on dopamine (B1211576) metabolism is limited, its action as an nAChR antagonist provides an indirect pathway for such modulation. Nicotinic receptors are known to influence the release of other neurotransmitters, including dopamine. wikipedia.orgmdpi.com Specifically, nAChRs containing α6 subunits play a significant role in dopamine release. wikipedia.org

Antagonists of nAChRs are being investigated for therapeutic applications in conditions like depression, where the serotonin (B10506) and norepinephrine (B1679862) systems are primary targets. nih.gov Furthermore, experimental models used to test the memory-enhancing effects of this compound have involved the administration of corticosterone, which is known to increase dopamine turnover in the prefrontal cortex. innovareacademics.in This suggests that this compound's therapeutic effects may occur in a neurochemical environment characterized by altered dopamine metabolism. innovareacademics.in Some simplified analogues of Erythrina alkaloids have also shown inhibitory activity at monoamine oxidases, enzymes critical for the metabolism of neurotransmitters like dopamine. nih.gov

Anti-inflammatory Pathways: Inhibition of TAK1 and COX/LOX Enzymes